![molecular formula C17H27N3O B3234343 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone CAS No. 1353973-02-0](/img/structure/B3234343.png)
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone
Overview
Description
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone, also known as AKB48, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. AKB48 belongs to the class of compounds known as designer drugs, which are synthetic substances that mimic the effects of illegal drugs.
Mechanism of Action
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone binds to the CB1 and CB2 receptors, which are located throughout the body and brain, and modulates their activity.
Biochemical and Physiological Effects:
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone has been shown to have a range of biochemical and physiological effects, including anticonvulsant, neuroprotective, analgesic, and anti-inflammatory properties. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective and readily available research tool. However, one limitation is that 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone is a designer drug, which means that its effects and potential side effects are not well understood.
Future Directions
There are several potential future directions for research on 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone. One area of interest is the development of new drugs based on the structure of 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone that have improved therapeutic properties. Another area of interest is the investigation of the potential side effects of 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone and how they can be mitigated. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone and its effects on the endocannabinoid system.
Scientific Research Applications
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Studies have shown that 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone has anticonvulsant and neuroprotective properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20(13-15-6-4-3-5-7-15)16-8-10-19(11-9-16)17(21)12-18/h3-7,14,16H,8-13,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBIHLEISCWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143585 | |
Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone | |
CAS RN |
1353973-02-0 | |
Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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